

# An In-depth Technical Guide to Ethyl (phenylthio)acetate (CAS: 7605-25-6)

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## Compound of Interest

Compound Name: Ethyl (phenylthio)acetate

Cat. No.: B1329697

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl (phenylthio)acetate**, with the CAS number 7605-25-6, is a sulfur-containing organic compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenylthio group attached to an ethyl acetate moiety, makes it a valuable building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and applications, with a focus on its relevance to research and drug development.

## Chemical and Physical Properties

**Ethyl (phenylthio)acetate** is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ethyl (phenylthio)acetate**

Property	Value	Reference(s)
CAS Number	7605-25-6	
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> S	
Molecular Weight	196.27 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	143-145 °C at 14 mmHg	
Density	1.13 g/cm <sup>3</sup>	
Refractive Index	1.5460 to 1.5480	
Solubility	Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water.	

## Synthesis of Ethyl (phenylthio)acetate

A common and efficient method for the synthesis of **Ethyl (phenylthio)acetate** is the reaction of a thiophenolate salt with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism, akin to the Williamson ether synthesis.

## Experimental Protocol: Synthesis via S-alkylation

This protocol describes the synthesis of **Ethyl (phenylthio)acetate** from thiophenol and ethyl chloroacetate.

Materials:

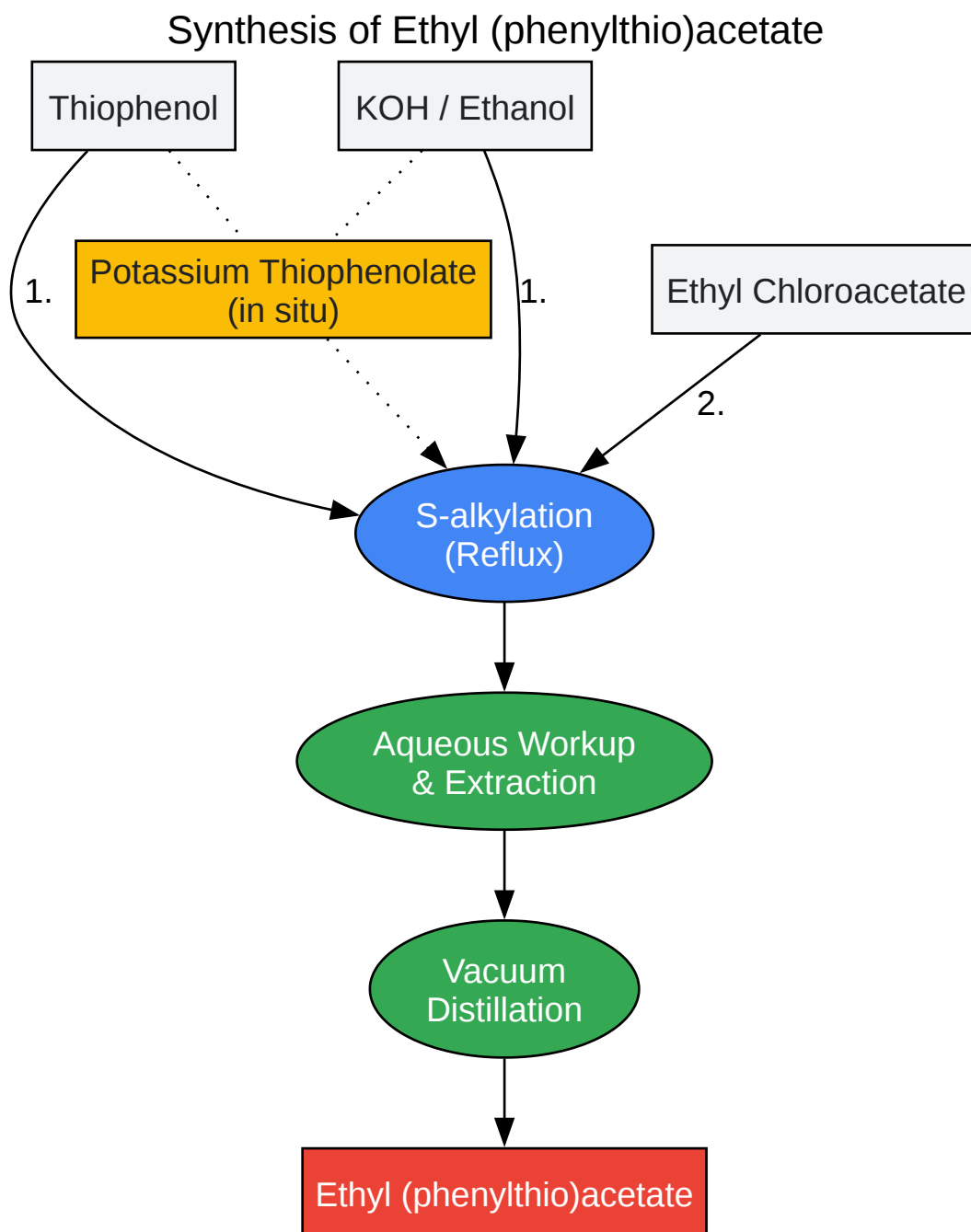
- Thiophenol
- Ethyl chloroacetate
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

- Absolute ethanol
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.0 equivalent) in absolute ethanol.
- To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of potassium thiophenolate.
- Add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **Ethyl (phenylthio)acetate**.

Below is a Graphviz diagram illustrating the synthesis workflow.



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Caption: Workflow for the synthesis of **Ethyl (phenylthio)acetate**.

## Spectroscopic Data

The structural characterization of **Ethyl (phenylthio)acetate** is confirmed by various spectroscopic techniques.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides characteristic signals for the ethyl and the phenylthioacetate moieties.

Table 2: <sup>1</sup>H NMR Spectral Data of **Ethyl (phenylthio)acetate** (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1.25	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.65	Singlet	2H	-S-CH <sub>2</sub> -C=O
4.15	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
7.20-7.40	Multiplet	5H	Aromatic Protons

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum further confirms the carbon framework of the molecule.

Table 3: <sup>13</sup>C NMR Spectral Data of **Ethyl (phenylthio)acetate** (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
36.5	-S-CH <sub>2</sub> -C=O
61.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
127.0	Aromatic CH
129.0	Aromatic CH
130.0	Aromatic CH
135.0	Aromatic C-S
170.0	C=O

## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key IR Absorption Bands of **Ethyl (phenylthio)acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1735	Strong	C=O (ester) stretch
~1250	Strong	C-O (ester) stretch
~690, ~740	Strong	C-S stretch and aromatic C-H bend

## Mass Spectrometry (MS)

The mass spectrum of **Ethyl (phenylthio)acetate** would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 196. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>, 45 Da) to give a fragment at m/z = 151, and the cleavage of the C-S bond.

## Applications in Organic Synthesis and Drug Development

**Ethyl (phenylthio)acetate** is a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and potential drug candidates.

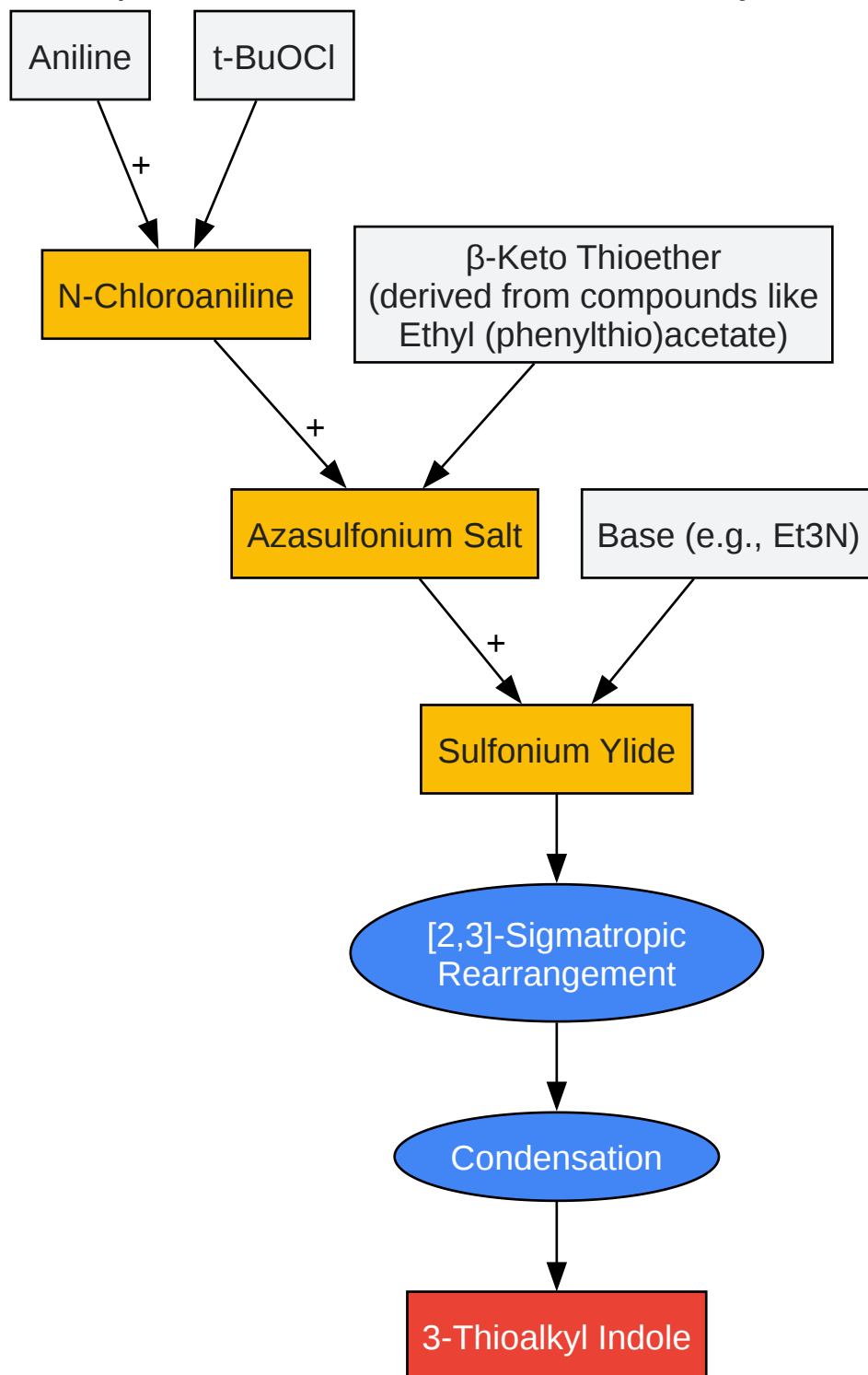
### Intermediate in Heterocyclic Synthesis: The Gassman Indole Synthesis

While not a direct reactant in the classical Gassman indole synthesis, the structural motif of an  $\alpha$ -thioether ester is central to this reaction for the synthesis of indoles. The Gassman synthesis involves the reaction of an aniline with a  $\beta$ -keto thioether to produce a 3-thioalkyl-substituted

indole. This highlights the utility of compounds like **Ethyl (phenylthio)acetate** as precursors to key reagents in the construction of important heterocyclic scaffolds.

Below is a conceptual diagram of the Gassman indole synthesis.

## Conceptual Flow of the Gassman Indole Synthesis



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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (phenylthio)acetate (CAS: 7605-25-6)]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b1329697#ethyl-phenylthio-acetate-cas-number-7605-25-6>]

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